2-Bromo-4-methyl-3-nitropyridine

Physical Organic Chemistry Nucleophilic Aromatic Substitution Reactivity Prediction

2-Bromo-4-methyl-3-nitropyridine (CAS 23056-45-3) is a uniquely substituted pyridine building block. The ortho-bromo-nitro pattern activates C2 for SNAr and Pd-catalyzed cross-coupling (60-85% yield), enabling efficient introduction of amines, aryl groups, and heterocycles. The 4-methyl group modulates steric/electronic properties, ensuring regioselectivity distinct from non-brominated or regioisomeric analogs. This high-purity (≥98%) intermediate is essential for constructing bromodomain inhibitors, Btk inhibitors, and agrochemical leads. Using other isomers risks reaction failure and off-target products. Ensure reproducible SAR studies and scalable synthetic routes with this verified building block.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 23056-45-3
Cat. No. B1286695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-3-nitropyridine
CAS23056-45-3
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
InChIKeyLRYKMSPHPLXBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methyl-3-nitropyridine (CAS 23056-45-3): Core Specifications and Sourcing Primer


2-Bromo-4-methyl-3-nitropyridine (CAS 23056-45-3) is a halogenated nitro-heterocycle belonging to the substituted pyridine class, with molecular formula C6H5BrN2O2 and molecular weight 217.02 g/mol [1]. It is a yellow crystalline solid [1] primarily used as a versatile building block in organic synthesis, pharmaceutical intermediate development, and transition metal catalysis . Its structure features a pyridine ring substituted with a bromine at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position [2]. This specific substitution pattern confers a unique reactivity profile that distinguishes it from other bromo-nitro-pyridine isomers and mono-functionalized pyridines [2].

2-Bromo-4-methyl-3-nitropyridine: Why Analogs Cannot Be Casually Substituted in Critical Pathways


Substituting 2-bromo-4-methyl-3-nitropyridine with a close analog, such as 2-methyl-3-nitropyridine (CAS 618-76-0) or a regioisomeric bromo-nitro-pyridine, without rigorous experimental validation is scientifically unsound and can lead to project failure [1]. The precise ortho relationship between the bromine (a leaving group) and the strongly electron-withdrawing nitro group creates a highly activated site for nucleophilic aromatic substitution (SNAr) that is absent in analogs lacking the bromine at the 2-position or the nitro at the 3-position . Furthermore, the 4-methyl group introduces steric and electronic modulation that influences regioselectivity in cross-coupling reactions and downstream transformations, making this specific compound a unique key intermediate for certain molecular scaffolds . Interchanging it with a structurally similar but functionally distinct compound risks altering reaction yields, compromising regioselectivity, and generating off-target products, thereby invalidating established synthetic protocols .

2-Bromo-4-methyl-3-nitropyridine: Direct and Indirect Quantitative Differentiation Evidence


2-Bromo-4-methyl-3-nitropyridine: Predicted pKa as a Reactivity Discriminator

2-Bromo-4-methyl-3-nitropyridine exhibits a predicted pKa of -2.59 ± 0.18, indicating it is a very weak base . While direct experimental pKa values for direct comparators like 2-methyl-3-nitropyridine are not consistently reported, this predicted value is consistent with the strong electron-withdrawing effect of the ortho-nitro group, which enhances electrophilicity at the C2 position. This extreme electronic deficiency distinguishes it from simple 2-bromopyridine (pKa ~ 0.7) or 4-methylpyridine (pKa ~ 6.0) and provides a quantitative basis for its enhanced reactivity in nucleophilic aromatic substitution (SNAr) compared to analogs lacking the nitro group or with different substitution patterns [1].

Physical Organic Chemistry Nucleophilic Aromatic Substitution Reactivity Prediction

2-Bromo-4-methyl-3-nitropyridine: Solubility Profile Enabling SNAr in Organic Media

2-Bromo-4-methyl-3-nitropyridine is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and chloroform, but insoluble in water . In contrast, the non-brominated analog, 4-methyl-3-nitropyridine, which lacks a good leaving group, is not a viable substitute for SNAr and may have a different solubility profile. The compound's predicted Log Po/w consensus of 1.45 and Log S (ESOL) of -2.83 (solubility 0.323 mg/mL) provide quantitative metrics for selecting reaction media. This organic solubility facilitates homogeneous reaction conditions for nucleophilic aromatic substitution, a reaction pathway not possible with the non-brominated analog .

Solubility Nucleophilic Aromatic Substitution Process Chemistry

2-Bromo-4-methyl-3-nitropyridine: Commercial Purity Benchmarking for Reliable Procurement

Commercially available 2-bromo-4-methyl-3-nitropyridine is routinely offered at a standard purity of 98%, with analytical quality control documentation (e.g., NMR, HPLC) provided by multiple reputable vendors including Bidepharm, American Elements, and Ambeed (Sigma-Aldrich) [1]. This is in contrast to some niche or custom-synthesized analogs, where purity and available QC data can be less consistent or require case-by-case verification. The 98% purity specification ensures reproducible performance in sensitive catalytic cycles and medicinal chemistry workflows, where trace impurities can inhibit catalysts or produce misleading biological data .

Quality Control Procurement Purity Analysis

2-Bromo-4-methyl-3-nitropyridine: Differentiated Performance in Cross-Coupling Reactions

2-Bromo-4-methyl-3-nitropyridine, as a class of differentially substituted bromopyridines, has been demonstrated to function as an efficient coupling partner in various cross-coupling methodologies, achieving yields in the range of 60% to 85% [1]. In contrast, closely related non-brominated analogs like 2-methyl-3-nitropyridine (CAS 618-76-0) are inert to these same palladium- or nickel-catalyzed cross-coupling conditions due to the absence of a halogen leaving group [2]. The presence of the bromine atom at the 2-position is essential for oxidative addition, a key step in the catalytic cycle, making this compound a mandatory building block for introducing aryl or alkyl groups at the pyridine C2 position via cross-coupling .

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

2-Bromo-4-methyl-3-nitropyridine: Use as a Precursor to Bioactive Molecules

2-Bromo-4-methyl-3-nitropyridine serves as a key intermediate in the synthesis of advanced pharmaceutical agents, including bromodomain inhibitors and Btk inhibitors such as ibrutinib [1][2]. While other 3-nitropyridine derivatives exist, this specific substitution pattern is required for constructing the precise molecular architecture of these drug candidates and their analogues. Substituting it with a different regioisomer (e.g., 2-bromo-5-nitropyridine) would lead to a different connectivity in the final drug-like molecule, resulting in a different compound with potentially distinct and unintended biological activity .

Medicinal Chemistry Pharmaceutical Intermediates Bromodomain Inhibitors

2-Bromo-4-methyl-3-nitropyridine: Evidence-Backed Scenarios for Optimal Utilization


Medicinal Chemistry: Synthesis of Biaryl and Heteroaryl Drug Candidates

This compound is optimally deployed in medicinal chemistry programs requiring the introduction of aryl or heteroaryl groups at the C2 position of a pyridine scaffold via cross-coupling methodologies. As evidenced by its high performance in palladium-catalyzed reactions (60-85% yield) and its use in constructing bromodomain and Btk inhibitors , it is a strategic building block for diversifying lead compounds. In this context, it is functionally superior to non-halogenated analogs like 2-methyl-3-nitropyridine, which are inert to cross-coupling [1]. Its consistent commercial purity (98%) supports reproducible structure-activity relationship (SAR) studies.

Process Chemistry: Late-Stage Functionalization via SNAr

Process chemists can leverage the compound's high electrophilicity at the C2 position, predicted by its low pKa (-2.59) , for efficient late-stage functionalization via nucleophilic aromatic substitution (SNAr). This provides a reliable route to introduce amines, alkoxides, or thiols into a complex molecule. The compound's solubility in common organic solvents (ethanol, DMSO, chloroform) facilitates homogeneous reaction conditions and straightforward workup. This approach is not feasible with the non-brominated analog 4-methyl-3-nitropyridine.

Agrochemical Research: Synthesis of Substituted Pyridine Herbicides and Fungicides

The compound serves as a versatile intermediate for constructing diverse pyridine-containing agrochemicals. The ortho-bromo-nitro substitution pattern provides a unique handle for introducing various pharmacophores. While specific agrochemical targets are often proprietary, the compound's ability to undergo both SNAr and cross-coupling reactions makes it a valuable tool for synthesizing libraries of new candidate molecules with tailored properties, a task that would require alternative, less straightforward synthetic routes if a different isomer were used.

Catalysis and Materials Science: Ligand and Precursor Development

The ability of 2-bromo-4-methyl-3-nitropyridine to act as a ligand and form complexes with transition metals positions it as a building block for developing new catalysts and functional materials. The electron-withdrawing nitro group and the potential for further functionalization via the bromine allow for the fine-tuning of the ligand's electronic and steric properties. This is a key advantage over simpler pyridine ligands, enabling the design of catalysts with optimized activity and selectivity for specific transformations.

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